Navigating the Maze of "Antibacterial Agent 158": A Technical Guide
Navigating the Maze of "Antibacterial Agent 158": A Technical Guide
The designation "Antibacterial agent 158" is not universally unique and can refer to several distinct chemical entities under investigation for their antimicrobial properties. This guide provides an in-depth analysis of the most prominently documented of these, CY-158-11 , a novel investigational antibacterial agent. Additionally, it will briefly touch upon other compounds that may be associated with similar nomenclature to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Deciphering "Antibacterial Agent 158": Multiple Identities
Initial database and literature searches reveal at least three different compounds that might be referred to as "Antibacterial agent 158" or a similar designation:
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CY-158-11 : A maleimide-diselenide hybrid compound demonstrating notable antibacterial activity, particularly against Staphylococcus aureus.[1][2]
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Antibacterial agent 158 (compound 6c) : A Micrococcin analogue being explored for its efficacy against impetigo and Clostridioides difficile infections.
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PFK-158 : Primarily known as a PFKFB3 inhibitor with anti-tumor activity, its derivatives are also being investigated for antibacterial effects, especially against drug-resistant Gram-positive bacteria.[3][4]
Due to the extensive and detailed publicly available data, this guide will focus on CY-158-11 .
In-Depth Analysis of CY-158-11
CY-158-11 is a novel synthetic small molecule with the chemical formula C₂₂H₁₄Cl₂NO₂Se₂.[5] It has emerged as a promising candidate for combating Staphylococcus aureus infections, including strains resistant to conventional antibiotics.
Scientific Name and Synonyms
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Scientific Name : The specific IUPAC name is not consistently provided in the initial literature. It is primarily identified by its laboratory designation.
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Synonyms : CY-158-11, maleimide-diselenide hybrid compound.[1][2]
Mechanism of Action
The primary antibacterial mechanism of CY-158-11 is the disruption of the bacterial cytoplasmic membrane.[1][2] This mode of action is advantageous as the cytoplasmic membrane is a conserved structure in bacteria, making it less prone to the development of resistance compared to other antibiotic targets.[6] Studies have shown that CY-158-11 can selectively perturb the bacterial membrane without causing significant harm to mammalian cells.[2] This selectivity is a critical attribute for a potential therapeutic agent. The compound has been observed to increase the permeability of the cell membrane and cause dissipation of the membrane potential.[2][7]
Antibacterial Spectrum and Efficacy
CY-158-11 has demonstrated potent activity against Gram-positive bacteria, especially various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2] Its efficacy against Gram-negative bacteria is significantly lower.[2] It is characterized as a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them outright, as indicated by a ratio of Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) of >4.[2][7]
Quantitative Data Summary
The following table summarizes the antibacterial activity of CY-158-11 against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Gram-positive | 4 - 16 | >128 | [2] |
| Staphylococcus aureus (MRSA) | Gram-positive | 4 - 16 | >128 | [2] |
| Klebsiella pneumoniae (NTUH-K2044) | Gram-negative | >128 | >128 | [2] |
| Pseudomonas aeruginosa (PAO1) | Gram-negative | >128 | >128 | [2] |
| Escherichia coli (ATCC25922) | Gram-negative | >128 | >128 | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antibacterial properties of CY-158-11.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of CY-158-11 was determined using the broth microdilution method.[1]
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Preparation of Bacterial Suspension : Bacterial strains were cultured to a 0.5 McFarland standard and then diluted 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB).
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Serial Dilution of CY-158-11 : A stock solution of CY-158-11 in DMSO was serially diluted in a 96-well microtiter plate.
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Incubation : An equal volume of the bacterial suspension was added to each well containing the diluted compound. The plates were incubated at 37°C for 16-20 hours.
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MIC Determination : The MIC was recorded as the lowest concentration of CY-158-11 that resulted in no visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined following the MIC assay.
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Subculturing : A small aliquot from the wells showing no visible growth in the MIC assay was subcultured onto agar plates.
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Incubation : The agar plates were incubated for 24 hours at 37°C.
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MBC Determination : The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum. For CY-158-11, the MBC was found to be greater than 128 µg/mL.[2]
Membrane Potential Assay
The effect of CY-158-11 on bacterial membrane potential was assessed using flow cytometry with the fluorescent dye DiOC₂(3).[8]
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Bacterial Treatment : S. aureus cells were treated with varying concentrations of CY-158-11. A known membrane-depolarizing agent, CCCP, was used as a positive control.
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Staining : The treated bacterial cells were stained with DiOC₂(3). This dye exhibits green fluorescence in all cells, but in cells with a healthy membrane potential, it forms aggregates that emit red fluorescence.
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Flow Cytometry Analysis : The stained cells were analyzed using a flow cytometer to measure the ratio of red to green fluorescence.
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Data Interpretation : A decrease in the red/green fluorescence ratio indicates a depolarization of the cell membrane. Treatment with CY-158-11 at 4x MIC led to a significant decrease in membrane potential.[2]
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antibacterial activity of a compound like CY-158-11.
Caption: Workflow for assessing the antibacterial activity and mechanism of CY-158-11.
Other "Antibacterial Agents 158"
Antibacterial agent 158 (compound 6c)
PFK-158
PFK-158 is primarily investigated as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key enzyme in glycolysis, and has been explored as an anti-cancer agent.[9][10][11] While PFK-158 itself has some discussed antibacterial effects, research has also focused on its derivatives to develop potent agents against drug-resistant bacteria.[3][4] These derivatives have shown promising results against Gram-positive bacteria and a synergistic effect with other antibiotics against Gram-negative bacteria.[3][4] The mechanism of antibacterial action for these derivatives is an area of ongoing investigation.
Conclusion
The designation "Antibacterial agent 158" is ambiguous. However, a significant body of research points to CY-158-11 as a promising novel antibacterial candidate. Its distinct mechanism of action, targeting the bacterial cytoplasmic membrane, and its efficacy against resistant strains of S. aureus make it a person of interest for further drug development. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and similar compounds. It is crucial for researchers to specify the exact chemical identity (e.g., CY-158-11) to avoid confusion and ensure clarity in scientific communication.
References
- 1. Small-Molecule Compound CY-158-11 Inhibits Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Design, synthesis, and antibacterial evaluation of PFK-158 derivatives as potent agents against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into small-molecule compound CY-158-11 antibacterial activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
